1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid (DMAPB) is an organic compound that has a wide range of applications in organic synthesis and scientific research. DMAPB is an important reagent for the synthesis of heterocyclic compounds, peptides, and other organic molecules. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DMAPB is a versatile reagent, and its reactivity and selectivity make it an attractive option in many scientific applications.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a variety of bacterial and fungal pathogens. The dimethylamino group attached to the phenyl ring may contribute to the compound’s ability to interact with microbial enzymes or DNA, disrupting their normal function and leading to the death of the pathogen .
Anticancer Properties
Research has indicated that certain benzimidazole compounds exhibit potent anticancer activities. They can act as inhibitors for various cancer cell lines by interfering with cell division and DNA replication. The presence of the carboxylic acid group in the compound under study may enhance its ability to bind to cancerous cells, potentially making it a candidate for targeted cancer therapies .
Antiviral Applications
Benzimidazoles have shown promise as antiviral agents. They can inhibit the replication of viruses by targeting viral DNA polymerase or other essential proteins required for viral replication. This makes them valuable in the development of new treatments for viral infections .
Antiparasitic Uses
The benzimidazole core is effective in treating parasitic infections. It can interfere with the energy metabolism of parasites, leading to their elimination. This property is particularly useful in the development of drugs for diseases caused by helminths and protozoa .
Cardiovascular Research
In cardiovascular research, benzimidazole derivatives can act as antihypertensive agents by modulating blood pressure. They may achieve this by affecting the renin-angiotensin system or by acting as calcium channel blockers, which are critical in regulating heart rate and blood pressure .
Safety And Hazards
Future Directions
Benzimidazole derivatives are a promising pharmacophore with diverse pharmacological activities. They are being extensively studied for their potential in drug manufacturing, cosmetics, textile industries, and material science . The future directions for “1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid” would likely follow similar lines of research and development.
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-18(2)12-4-6-13(7-5-12)19-10-17-14-9-11(16(20)21)3-8-15(14)19/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBXIBLSKIGCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177629 | |
Record name | 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
CAS RN |
1125409-83-7 | |
Record name | 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125409-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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